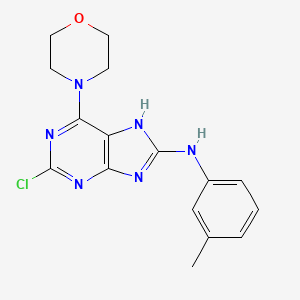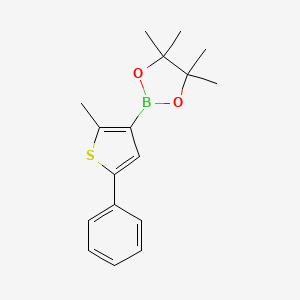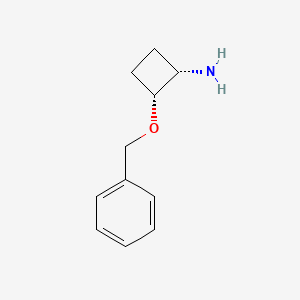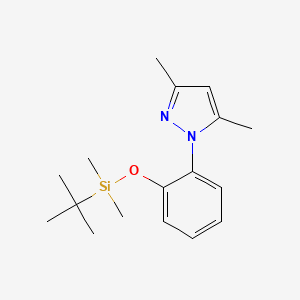![molecular formula C25H36N2O2 B12515706 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine CAS No. 686722-17-8](/img/structure/B12515706.png)
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with an octyl group and a phenyl ring that is further substituted with a butyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-hydroxybenzaldehyde with (2R,3R)-3-butyloxirane in the presence of a base to form the intermediate 4-{[(2R,3R)-3-butyloxiran-2-yl]methoxy}benzaldehyde. This intermediate is then subjected to a condensation reaction with octylamine and a suitable pyrimidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can be employed to achieve efficient and scalable production. These methods offer advantages in terms of reaction control, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butyloxirane moiety can be oxidized to form corresponding diols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of diols or ketones from the butyloxirane moiety.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine involves its interaction with specific molecular targets. The butyloxirane moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The pyrimidine ring can interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: Shares the (2R,3R)-configuration and an epoxide moiety but differs in its overall structure and pharmacological activity.
Phenolic Antioxidants: Compounds with phenolic structures that exhibit antioxidant properties, though they lack the pyrimidine ring and butyloxirane moiety.
Uniqueness
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is unique due to its combination of a pyrimidine ring, a phenyl ring with a butyloxirane moiety, and an octyl group.
Properties
CAS No. |
686722-17-8 |
|---|---|
Molecular Formula |
C25H36N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[4-[[(2R,3R)-3-butyloxiran-2-yl]methoxy]phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-8-9-10-11-20-17-26-25(27-18-20)21-13-15-22(16-14-21)28-19-24-23(29-24)12-6-4-2/h13-18,23-24H,3-12,19H2,1-2H3/t23-,24-/m1/s1 |
InChI Key |
YSXWRHYTVPTMOD-DNQXCXABSA-N |
Isomeric SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC[C@@H]3[C@H](O3)CCCC |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3C(O3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)



![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)

![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
